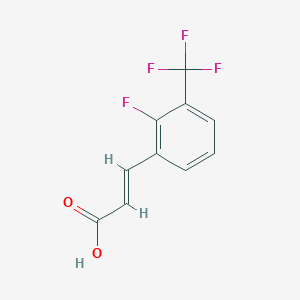

2-Fluoro-3-(trifluoromethyl)cinnamic acid

Vue d'ensemble

Description

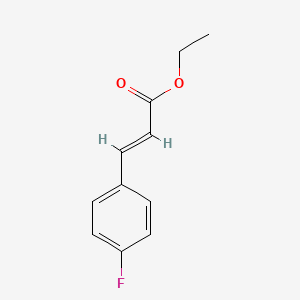

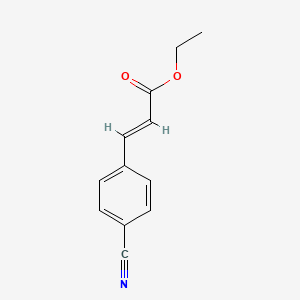

2-Fluoro-3-(trifluoromethyl)cinnamic acid is a fluorinated derivative of cinnamic acid, which is a key compound in various fields such as medicinal chemistry and agrochemistry. The presence of fluorine atoms significantly alters the chemical and physical properties of the molecule, potentially leading to unique biological activities and industrial applications.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted aromatic compounds, including those similar to 2-fluoro-3-(trifluoromethyl)cinnamic acid, can be achieved through deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids using sulfur tetrafluoride. This method provides a pathway to obtain fluorinated compounds that can serve as precursors for the development of novel fluorinated amino acids, anilines, and aliphatic amines, which are valuable building blocks in various chemical sectors .

Molecular Structure Analysis

The molecular structure of 2-fluoro-3-(trifluoromethyl)cinnamic acid includes a phenyl ring substituted with both fluoro and trifluoromethyl groups. These substituents are known to influence the electronic properties of the molecule through inductive and resonance effects, which can affect the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

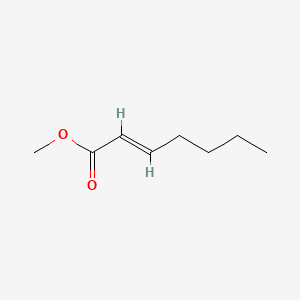

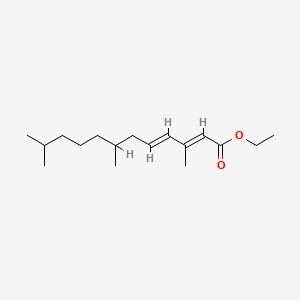

Electrochemical fluorination is another approach to synthesizing fluorinated cinnamate derivatives. For instance, methyl cinnamates with different substituents were fluorinated under potentiostatic conditions to yield various fluorinated products, including diastereoisomeric mixtures of difluoro-phenylpropionates and fluoroacetamides. The substituents on the phenyl ring greatly influence the chemo- and regioselectivity of the fluorination process, which is crucial for the synthesis of specific fluorinated compounds .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into the cinnamic acid framework results in compounds with distinct physical and chemical properties. Fluorine's high electronegativity and small size can lead to increased lipophilicity, metabolic stability, and potential alterations in the acidity of the carboxylic acid group. These properties are particularly relevant for the design of bioactive molecules and could affect the compound's solubility, boiling point, and overall reactivity .

Relevant Case Studies

While specific case studies on 2-fluoro-3-(trifluoromethyl)cinnamic acid were not provided, the general behavior of fluorinated cinnamates suggests that they could have interesting applications in the inhibition of mitochondrial pyruvate transport, which is a mechanism of interest in the study of metabolism and toxicity. The toxicity profile of cinnamic acid derivatives, including those with fluoro substituents, is an important consideration for their use in flavorings and other commercial products .

Applications De Recherche Scientifique

1. Treatment of Resistant Bacterial Infections

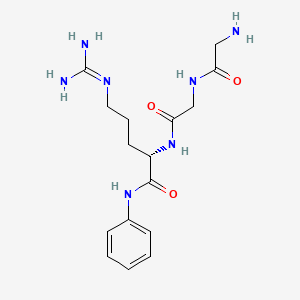

- Application Summary : This compound has been used in the synthesis of trifluoromethylcinnamanilide Michael Acceptors, which have shown promise in the treatment of resistant bacterial infections .

- Methods of Application : A series of thirty-two anilides of 3-(trifluoromethyl)cinnamic acid was prepared by microwave-assisted synthesis .

- Results/Outcomes : The compounds were tested against reference strains Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 and resistant clinical isolates of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). All the compounds were evaluated in vitro against Mycobacterium smegmatis ATCC 700084 and M. marinum CAMP 5644. Some compounds showed antistaphylococcal (MICs/MBCs 0.15–5.57 µM) as well as anti-enterococcal (MICs/MBCs 2.34–44.5 µM) activity .

2. Synthesis of Cinacalcet

- Application Summary : 3-(Trifluoromethyl)cinnamic acid, a compound similar to 2-Fluoro-3-(trifluoromethyl)cinnamic acid, has been used in the synthesis of cinacalcet .

3. Double Decarboxylative Coupling Reactions

- Application Summary : This compound can be used in double decarboxylative coupling reactions, which is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

- Methods of Application : The first and only example on the formation of C(sp 3)–C(sp 2) bonds through double decarboxylative cross-coupling reaction between two carboxylic acids was published by Mai et al., who revealed that the treatment of various aliphatic carboxylic acids and cinnamic acid derivatives in the presence of a cooperative AgNO3 and copper(0) .

4. Synthesis of Other Pharmaceutical Compounds

- Application Summary : While not specifically mentioned, it’s possible that “2-Fluoro-3-(trifluoromethyl)cinnamic acid” could be used in the synthesis of other pharmaceutical compounds, given its structural similarity to other cinnamic acid derivatives .

5. Synthesis of Boronic Acids

- Application Summary : A compound similar to “2-Fluoro-3-(trifluoromethyl)cinnamic acid”, known as “2-Fluoro-3-(trifluoromethyl)phenylboronic acid”, has been identified . Boronic acids are important in organic synthesis and medicinal chemistry, and this compound could potentially be used in similar applications.

6. Potential Use in Food, Drug, Pesticide or Biocidal Product

Safety And Hazards

The safety data sheet for “2-Fluoro-3-(trifluoromethyl)cinnamic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Personal protective equipment/face protection should be worn when handling this compound, and adequate ventilation should be ensured . It should not be ingested or inhaled, and dust formation should be avoided .

Propriétés

IUPAC Name |

(E)-3-[2-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-5H,(H,15,16)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMXMQQELIPMID-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420679 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(trifluoromethyl)cinnamic acid | |

CAS RN |

237069-83-9 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 237069-83-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)

![N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine](/img/structure/B1336841.png)